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Compound of Interest

Compound Name: CHMFL-BMX-078

Cat. No.: B15544527 Get Quote

Hefei, China - CHMFL-BMX-078, a type II irreversible inhibitor of Bone Marrow Kinase in the X

chromosome (BMX), has emerged as a potent and highly selective pharmacological tool for

studying the intricate signaling pathways governed by this non-receptor tyrosine kinase. This

guide provides a comprehensive comparison of CHMFL-BMX-078's cross-reactivity with other

tyrosine kinases, supported by experimental data and detailed methodologies to aid

researchers in their drug discovery and development endeavors.

High Selectivity Profile of CHMFL-BMX-078
CHMFL-BMX-078 exhibits exceptional selectivity for BMX kinase. It demonstrates a half-

maximal inhibitory concentration (IC50) of 11 nM against BMX.[1] In a broad kinase panel

screening using the KINOMEscan platform against 468 kinases and their mutants, CHMFL-
BMX-078 displayed a high selectivity score (S score(1) = 0.01), indicating minimal off-target

activity.[2][3][4][5]

One of the most closely related kinases to BMX is Bruton's tyrosine kinase (BTK). CHMFL-
BMX-078 demonstrates a significant selectivity margin for BMX over BTK, with an IC50 of 437

nM for BTK, making it at least 40-fold more selective for BMX. This selectivity is crucial for

dissecting the specific roles of BMX in various cellular processes without the confounding

effects of inhibiting other related kinases.

The inhibitor's selectivity is further highlighted by its binding affinity. CHMFL-BMX-078 shows a

binding dissociation constant (Kd) of 81 nM for the inactive "DFG-out" conformation of BMX,
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while its affinity for the active state is significantly lower, with a Kd of 10200 nM. This

preference for the inactive conformation contributes to its high selectivity.

Comparative Inhibition of Tyrosine Kinases
The following table summarizes the inhibitory activity of CHMFL-BMX-078 against a selection

of tyrosine kinases, showcasing its potent and selective nature.

Kinase Target IC50 / GI50 (nM) Assay Type Reference

BMX 11 Biochemical

BTK 437 Biochemical

Ba/F3-TEL-BMX 16 Cellular

Ba/F3-Abl 2560 Cellular

Ba/F3-c-Kit 2010 Cellular

Ba/F3-PDGFRα 670 Cellular

Ba/F3-PDGFRβ 910 Cellular

Ba/F3-FLT3 >10000 Cellular

Ba/F3-EGFR >10000 Cellular

Ba/F3-JAK3 >10000 Cellular

Ba/F3-Blk >10000 Cellular

BMX Signaling Pathway
BMX is a key signaling node involved in various cellular functions, including cell proliferation,

differentiation, motility, and angiogenesis. It integrates signals from various upstream receptors

and activates downstream pathways critical for normal cellular function and pathological

conditions like cancer.
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Caption: Overview of the BMX signaling pathway.

Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
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This assay quantifies kinase activity by measuring the amount of ADP produced during a

kinase reaction.

Biochemical Kinase Assay Workflow

Start
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ATP, and Inhibitor Solutions
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Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Methodology:

Reagent Preparation: Serially dilute CHMFL-BMX-078 in DMSO. Prepare solutions of

recombinant BMX or other target kinases, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and

ATP.

Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and the inhibitor at

various concentrations.

Initiation: Start the reaction by adding ATP (final concentration typically 100 µM).

Incubation: Incubate the reaction mixture for 1 hour at 37°C.

Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and

consume any remaining ATP. Incubate for 40 minutes at room temperature.

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and

catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at

room temperature.

Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely

proportional to the kinase activity.

Cellular Proliferation Assay (Ba/F3 Cells)
This assay assesses the inhibitor's effect on the proliferation of Ba/F3 cells, a murine pro-B cell

line that is dependent on interleukin-3 (IL-3) for survival. Engineered Ba/F3 cells expressing a

constitutively active kinase, such as TEL-BMX, become IL-3 independent, and their

proliferation is driven by the specific kinase.

Detailed Methodology:

Cell Culture: Culture Ba/F3 cells expressing the kinase of interest (e.g., TEL-BMX) in RPMI-

1640 medium supplemented with 10% fetal bovine serum. For parental Ba/F3 cells, the
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medium is also supplemented with IL-3.

Cell Seeding: Plate the cells in 96-well plates at a density of 5,000-10,000 cells per well.

Inhibitor Treatment: Add serial dilutions of CHMFL-BMX-078 to the wells.

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO2.

Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay

or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells

reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a

solubilization buffer and measure the absorbance at 570 nm.

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and

generates a luminescent signal proportional to the amount of ATP present. Measure the

luminescence.

Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the dose-

response data to a sigmoidal curve.

Conclusion
CHMFL-BMX-078 is a highly potent and selective irreversible inhibitor of BMX kinase. Its

favorable selectivity profile, particularly against the closely related kinase BTK and a wide

range of other tyrosine kinases, makes it an invaluable tool for elucidating the specific

biological functions of BMX. The experimental protocols provided herein offer a foundation for

researchers to independently verify and explore the activity of this compound in their specific

research contexts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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